![molecular formula C20H13ClFNO3S B5782248 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one
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Overview
Description
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of chromen-2-one derivatives.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is not fully understood. However, it has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce inflammation and inhibit the replication of viruses. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
For research include the optimization of its therapeutic potential, the development of more efficient synthesis methods, and the evaluation of its safety and efficacy in animal models and clinical trials.
Synthesis Methods
The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one involves several steps. The initial step involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-methyl-2-aminothiazole in the presence of a base to form the corresponding ether. The second step involves the reaction of the ether with 4-hydroxycoumarin in the presence of a catalyst to form the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO3S/c1-11-10-27-19(23-11)14-7-12-5-6-13(8-18(12)26-20(14)24)25-9-15-16(21)3-2-4-17(15)22/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXLMUYPSOBUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-Chloro-6-fluorobenzyl)oxy)-3-(4-methyl-1,3-thiazol-2-YL)-2H-chromen-2-one |
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